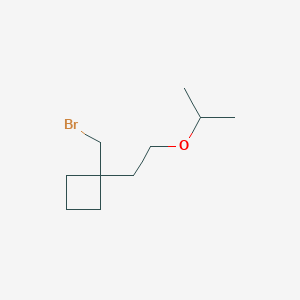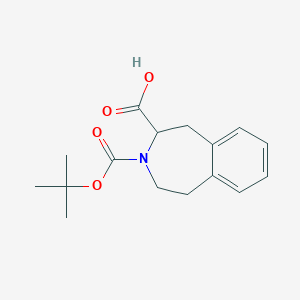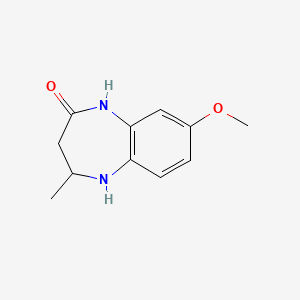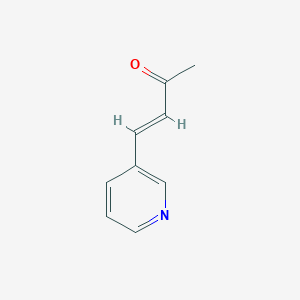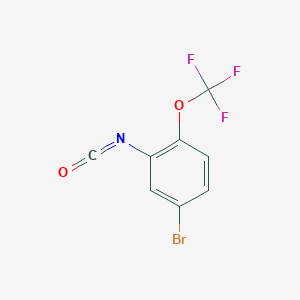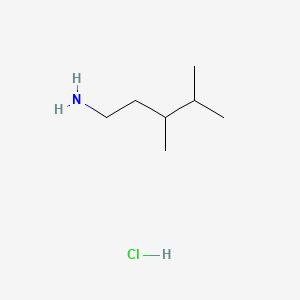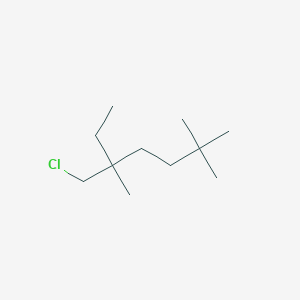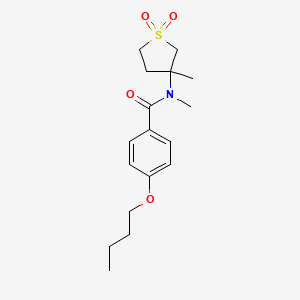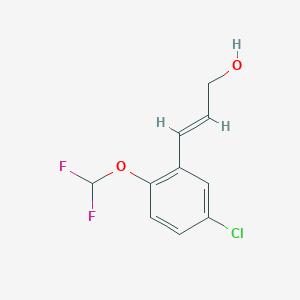
3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol is an organic compound with a complex structure that includes a chlorinated phenyl ring, a difluoromethoxy group, and a propenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with a suitable propenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propenol moiety can be reduced to form a saturated alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: 3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-enal or 3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-enoic acid.
Reduction: 3-(5-Chloro-2-(difluoromethoxy)phenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorinated phenyl ring and difluoromethoxy group can influence its binding affinity and specificity towards these targets, leading to modulation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-(difluoromethoxy)benzaldehyde
- 3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-enoic acid
- 3-(5-Chloro-2-(difluoromethoxy)phenyl)propan-1-ol
Uniqueness
3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both a difluoromethoxy group and a propenol moiety distinguishes it from other similar compounds, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H9ClF2O2 |
|---|---|
Molekulargewicht |
234.62 g/mol |
IUPAC-Name |
(E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9ClF2O2/c11-8-3-4-9(15-10(12)13)7(6-8)2-1-5-14/h1-4,6,10,14H,5H2/b2-1+ |
InChI-Schlüssel |
HOCIEVPYHQWLNC-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)/C=C/CO)OC(F)F |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C=CCO)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


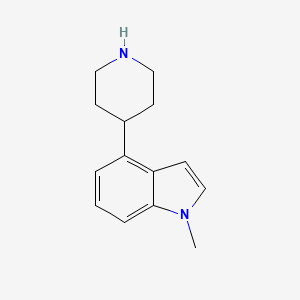
![4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)
